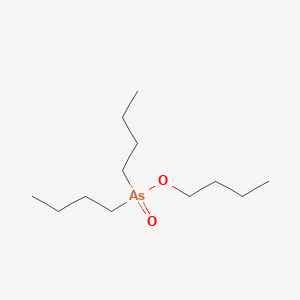
Butyl dibutylarsinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl dibutylarsinate is an organoarsenic compound that features a butyl group and two dibutyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl dibutylarsinate typically involves the reaction of arsenic trichloride with butyl lithium and dibutyl lithium reagents. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows:
AsCl3+BuLi+2Bu2Li→BuAs(Bu2)2+3LiCl
The reaction is usually performed at low temperatures to control the reactivity of the organolithium reagents and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Butyl dibutylarsinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.
Substitution: The butyl and dibutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Arsenic oxides (e.g., As₂O₃)
Reduction: Lower oxidation state arsenic compounds
Substitution: Various substituted organoarsenic compounds
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of butyl dibutylarsinate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential use in targeting cancer cells.
Comparison with Similar Compounds
Similar Compounds
Butylarsine: Contains a single butyl group attached to arsenic.
Dibutylarsine: Contains two butyl groups attached to arsenic.
Tributylarsine: Contains three butyl groups attached to arsenic.
Uniqueness
Butyl dibutylarsinate is unique due to the presence of both butyl and dibutyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds
Properties
CAS No. |
56269-03-5 |
|---|---|
Molecular Formula |
C12H27AsO2 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
1-dibutylarsoryloxybutane |
InChI |
InChI=1S/C12H27AsO2/c1-4-7-10-13(14,11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
RFDOVEDUBGGMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[As](=O)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















